CYCLANOLINE IODIDE
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Overview
Description
Cyclanoline iodide is a chemical compound with the molecular formula C20H24NO4I It is a derivative of cyclanoline, an isoquinoline alkaloid
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclanoline iodide can be synthesized through the iodination of cyclanoline. The process typically involves the reaction of cyclanoline with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out under controlled conditions to ensure the selective formation of the iodide derivative.
Industrial Production Methods: In an industrial setting, this compound can be produced using large-scale iodination reactors. The process involves the continuous addition of iodine and the oxidizing agent to a solution of cyclanoline, followed by purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Cyclanoline iodide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cyclanoline oxide using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to cyclanoline using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the iodide group is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Hydroxide ions, cyanide ions, amine groups, polar aprotic solvents.
Major Products Formed:
Oxidation: Cyclanoline oxide.
Reduction: Cyclanoline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclanoline iodide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of cyclanoline iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, this compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Cyclanoline iodide can be compared with other similar compounds, such as:
Cyclanoline Bromide: Similar in structure but contains a bromide group instead of an iodide group. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.
Cyclanoline Chloride: Contains a chloride group instead of an iodide group. It is generally more reactive and less stable compared to this compound.
Cyclanoline Fluoride: Contains a fluoride group, which significantly alters its chemical properties and reactivity compared to this compound.
Uniqueness: this compound is unique due to the presence of the iodide group, which imparts specific reactivity and biological activity. The iodide group can participate in unique chemical reactions and interactions, making this compound a valuable compound in various scientific research applications.
Properties
CAS No. |
17472-51-4 |
---|---|
Molecular Formula |
C20H24NO4.I |
Molecular Weight |
0 |
Synonyms |
(7S-cis)-5,8,13,13a-Tetrahydro-2,9-dihydroxy-3,10-dimethoxy-7-methyl-6H-dibenzo[a,g]quinolizinium iodide |
Origin of Product |
United States |
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